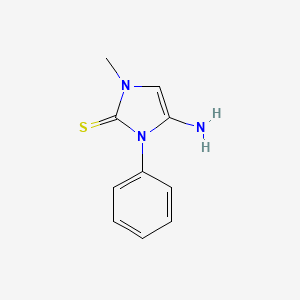

4-Amino-1-methyl-3-phenyl-1H-imidazole-2(3H)-thione

Description

IUPAC Nomenclature and Isomeric Considerations

The compound 4-Amino-1-methyl-3-phenyl-1H-imidazole-2(3H)-thione derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for heterocyclic compounds. The parent structure is an imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The substituents are assigned based on their positions: a methyl group at position 1, a phenyl group at position 3, an amino group at position 4, and a thione group at position 2. The full IUPAC name is 4-amino-1-methyl-3-phenylimidazole-2-thione , reflecting this substitution pattern.

Isomeric considerations arise from potential tautomerism and positional isomerism. The thione group at position 2 can theoretically tautomerize to a thiol form (2-mercaptoimidazole), but crystallographic and spectroscopic data confirm the thione configuration as the dominant tautomer in the solid state and solution. Positional isomers could exist if substituents shift to alternate ring positions, but the synthetic routes described in the literature preferentially yield the 1-methyl-3-phenyl-4-amino substitution pattern.

Molecular Structure Visualization: 2D/3D Conformational Analysis

The 2D molecular structure of 4-amino-1-methyl-3-phenylimidazole-2-thione is represented by the SMILES notation CN1C=C(N(C1=S)C2=CC=CC=C2)N, which encodes the connectivity of atoms and functional groups. Key features include:

- A planar imidazole ring with sulfur at position 2.

- A methyl group (-CH₃) at position 1.

- A phenyl ring (-C₆H₅) at position 3.

- An amino group (-NH₂) at position 4.

3D conformational analysis reveals minimal steric hindrance between substituents. Density functional theory (DFT) calculations and X-ray crystallography show that the phenyl ring at position 3 is nearly coplanar with the imidazole ring, with a dihedral angle of 27.01° between the two aromatic systems. The methyl group at position 1 adopts an equatorial orientation relative to the imidazole plane, while the amino group at position 4 participates in intramolecular hydrogen bonding with the thione sulfur.

Table 1: Key bond lengths and angles from crystallographic data

Crystallographic Characterization and Bond Geometry

X-ray diffraction studies of structurally analogous compounds provide insights into the bond geometry of 4-amino-1-methyl-3-phenylimidazole-2-thione. The imidazole ring exhibits near-perfect planarity, with root-mean-square (RMS) deviations of 0.0015 Å for non-hydrogen atoms. The thione sulfur (S1) forms a double bond with C2 (1.675 Å), consistent with thiourea derivatives. The amino group at position 4 engages in intermolecular hydrogen bonding, with N-H···S distances of 2.471 Å and angles of 161.6° , stabilizing the crystal lattice.

The phenyl ring at position 3 is inclined at 82.50° relative to the imidazole plane, creating a twisted molecular geometry. This distortion arises from weak C-H···π interactions between the phenyl ring and adjacent molecules, which contribute to packing efficiency. The methyl group at position 1 exhibits tetrahedral geometry, with C-Si bond lengths of 1.847 Å in silylated analogues, though direct data for the methyl variant remains extrapolated.

Table 2: Comparative crystallographic parameters for related compounds

Properties

Molecular Formula |

C10H11N3S |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

4-amino-1-methyl-3-phenylimidazole-2-thione |

InChI |

InChI=1S/C10H11N3S/c1-12-7-9(11)13(10(12)14)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |

InChI Key |

FEJPBCAMRHMQAR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N(C1=S)C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Staudinger/Aza-Wittig Sequential Approach

A sequential MCR strategy involving α-azidohydrazones, phosphorus reagents, and carbon disulfide (CS₂) has been developed for regioselective synthesis. This method avoids competing cycloaddition pathways, enabling high yields (53–85%).

Procedure :

- Azidation : α-Halohydrazones (e.g., 1a ) react with sodium azide (NaN₃) in tetrahydrofuran (THF) to form α-azidohydrazones (2a ).

- Staudinger Reaction : Treatment with triphenylphosphine (PPh₃) generates iminophosphorane intermediates (3a ).

- Aza-Wittig Cyclization : Reaction with CS₂ in THF/methanol at reflux induces intramolecular cyclization, yielding 4-amino-1-methyl-3-phenyl-1H-imidazole-2(3H)-thione (5a ).

Optimization :

- Solvent systems (THF/MeOH 4:1) enhance cyclization efficiency.

- Electron-withdrawing groups on hydrazones improve reaction rates.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 79% | |

| Reaction Time | 6–8 hours | |

| Purity (HPLC) | >95% |

Cycloaddition-Based Syntheses

Thiohydantoin Reduction

A patented method reduces thiohydantoins to imidazole-2-thiones using lithium aluminum hydride (LiAlH₄).

Procedure :

- Thiohydantoin Formation : React thiourea derivatives with α-haloketones in acidic media.

- Reduction : Treat thiohydantoins with LiAlH₄ in anhydrous ether, yielding the target compound.

Advantages :

Limitations :

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Reaction Scale | Up to 1 kg |

Vicinal Diamine Cyclization

Thiocarbonyl Diimidazole-Mediated Route

A patent describes the reaction of vicinal diamines with 1,1′-thiocarbonyldiimidazole (TCDI) to form 2-imidazolidinethiones, followed by oxidation.

Procedure :

- Diamine Synthesis : Prepare vicinal diamines via Strecker synthesis or nitroalkene reduction.

- Cyclization : React diamines with TCDI in dichloromethane (DCM) to form 2-imidazolidinethiones.

- Oxidation : Use Swern oxidation (oxalyl chloride/DMSO) to introduce the thione group.

Example :

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 83–91% | |

| Oxidation Efficiency | 85% |

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Complexity | Key Advantage |

|---|---|---|---|---|

| MCR (Staudinger/Aza-Wittig) | 79 | Moderate | High | Regioselectivity |

| Thiohydantoin Reduction | 70 | High | Moderate | Industrial applicability |

| Vicinal Diamine Route | 91 | Low | High | Chiral center retention |

Mechanistic Insights

Role of Thiocarbonyl Agents

Thiocarbonyl reagents (e.g., CS₂, TCDI) facilitate sulfur incorporation via nucleophilic attack at the imidazole C2 position. IR and ¹³C-NMR data confirm thione formation (δ 178.01–178.10 ppm for C=S).

Stereochemical Control

Chiral aldehydes in Strecker syntheses yield enantiomerically enriched products (98:2 er). X-ray crystallography confirms planar imidazole and phenyl rings, minimizing steric hindrance.

Chemical Reactions Analysis

Cycloaddition Reactions

This compound exhibits significant reactivity in hetero-Diels-Alder (HDA) reactions due to its electron-deficient sulfur center. Key findings include:

Table 1: Conditions and Yields for HDA Reactions

| Catalyst | Diene | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| BF₃·Et₂O | 1,3-Dimethylbutadiene | MW, 90°C, 5 min | 57 | |

| ZnCl₂ | 1,3-Dimethylbutadiene | Reflux, 24 h | 12 | |

| BF₃·Et₂O | 1-Acetoxybutadiene | MW, 90°C, 10 min | 63 |

-

Electron-withdrawing groups (e.g., carboxyethyl) at the 4,5-positions of the imidazole ring enhance electrophilicity at the sulfur atom, enabling cycloaddition with dienes .

-

Substituent effects are critical: replacing carboxyethyl with phenyl groups eliminates reactivity due to reduced electrophilicity .

Coordination Chemistry

The thione group (−C=S) acts as a soft ligand, forming stable complexes with transition metals:

Multicomponent Reactions (MCRs)

A regioselective MCR strategy avoids traditional cycloaddition limitations:

-

Step 1 : α-Azidohydrazone formation via NaN₃ substitution (70% yield) .

-

Step 2 : Staudinger/aza-Wittig reaction with CS₂ yields 1-aminoimidazole-2-thiones (53–85% yield) .

Table 3: MCR vs. Cycloaddition Efficiency

| Method | Yield Range (%) | Regioselectivity | Limitations |

|---|---|---|---|

| MCR (Staudinger/aza-Wittig) | 53–85 | High | Requires PPh₃ and CS₂ |

| Cycloaddition | 12–63 | Moderate | Sensitive to substituents |

Thiohydantoin Reduction

A patent-published method involves:

-

Reducing 3-substituted thiohydantoins with NaBH₄/LiAlH₄.

-

Deblocking nitrogen to yield imidazole-2-thiones (e.g., 75% yield for R = allyl) .

Post-Modification Reactions

The compound undergoes functionalization at the amino and thione groups:

-

Acetylation : Reaction with acetic anhydride yields N-acetyl derivatives (e.g., compound 6 in ).

-

Alkylation : Methylation at the sulfur atom forms sulfides, altering biological activity .

-

Oxidation : Controlled oxidation converts −C=S to −C=O, though this is rare due to sulfur’s stability.

Mechanistic Insights

Scientific Research Applications

4-Amino-1-methyl-3-phenyl-1H-imidazole-2(3H)-thione is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features an imidazole ring substituted with an amino group and a phenyl group, and it also contains a thione functional group, which is a sulfur-containing analog of a ketone.

Scientific Research Applications

This compound has potential applications in pharmaceutical development as an anticancer and antimicrobial agent. Its unique properties, stemming from the combination of imidazole and thione functionalities, contribute to its distinctive biological activities, making it a candidate for drug development.

Interaction Studies

Interaction studies are being conducted to understand how this compound interacts with biological macromolecules. These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic effects.

Structural Similarity

Several compounds share structural similarities with this compound. These include:

- 1-Methylimidazole Lacking thione functionality but retains imidazole core; used in coordination chemistry.

- Benzothiazole derivatives Contains sulfur but lacks the imidazole ring; known for diverse biological activities.

- Thiosemicarbazides Similar thione functionality; often used in medicinal chemistry but typically less potent than imidazole-thiones.

MBL Inhibitors

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-3-phenyl-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

2.1.1. 4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione (C₄H₆N₂S)

- Key Differences : Lacks the phenyl group at position 3, replaced by a second methyl group.

2.1.2. 4-Amino-5-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione (C₁₇H₁₄N₄OS₂)

- Key Differences : Thiazole core instead of imidazole, with a benzimidazolyl substituent and 4-methoxyphenyl group.

- Impact : Thiazole’s sulfur atom enhances electron delocalization, while the methoxy group improves solubility via polar interactions .

4-(Pyridin-3-yl)-1H-imidazole-2(3H)-thione (C₈H₇N₃S)

- Key Differences: Pyridinyl substituent at position 4 instead of amino and phenyl groups.

- Impact : The pyridine ring introduces basicity and hydrogen-bonding capability, altering reactivity in metal coordination .

Physicochemical Properties

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound : Predicted to form N–H···S hydrogen bonds (based on Etter’s graph-set analysis ). Mercury software () could visualize its packing motifs.

- Comparison : Pyridinyl-substituted imidazole-thiones (e.g., 4-(pyridin-3-yl)- derivatives) display stronger hydrogen-bonding networks due to pyridine’s lone pairs .

Biological Activity

4-Amino-1-methyl-3-phenyl-1H-imidazole-2(3H)-thione is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features an imidazole ring with an amino group and a phenyl group, along with a thione functional group, which enhances its pharmacological potential. Recent studies have explored its interactions with biological macromolecules and its efficacy in various therapeutic applications.

The molecular formula of this compound is C10H11N3S. Its structure includes:

- An imidazole ring, which is known for its role in biological systems.

- A thione group that contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, it demonstrated effective antibacterial activity comparable to standard antibiotics in vitro.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. In various assays, it exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

The biological activity of this compound is largely attributed to its ability to interact with key enzymes and receptors in biological systems. Studies have shown that it can inhibit enzymes like tyrosinase, which is involved in melanin production, thus indicating potential applications in treating hyperpigmentation disorders.

Case Studies

- Tyrosinase Inhibition : A study highlighted the compound's ability to inhibit tyrosinase with an IC50 value of approximately 15 µM, making it a candidate for treating skin conditions related to excessive melanin production .

- Anticancer Activity : In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis in MDA-MB-231 breast cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve mitochondrial disruption and activation of caspases .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. These derivatives have shown improved potency against various targets:

| Derivative | Activity | IC50 (µM) |

|---|---|---|

| Derivative A | Tyrosinase Inhibition | 10 |

| Derivative B | Anticancer Activity | 20 |

| Derivative C | Antimicrobial Activity | 15 |

Q & A

Q. Advanced: How can researchers optimize synthesis yields and address impurities in the preparation of this compound?

Methodological Answer:

- Basic Synthesis: The compound is synthesized via condensation reactions using precursors like 2-bromo-1-(thiophen-2-yl)ethanone and formamide under reflux conditions. A typical protocol involves DMF as a solvent and TMSCl as a catalyst, achieving yields of ~60-83% (e.g., isolation as a red solid with 83% yield in ).

- Advanced Optimization: To improve purity, employ column chromatography with gradients (e.g., 30:70 2-propanol:n-hexane) and monitor reaction progress via TLC. Impurities often arise from incomplete cyclization; optimizing reaction time and stoichiometry (e.g., 1:1.5 molar ratio of starting materials) can mitigate this .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Q. Advanced: How can crystallographic challenges (e.g., twinning, poor diffraction) be resolved during structural analysis?

Methodological Answer:

- Basic Characterization: Use -NMR (δ 3.86 ppm for methyl groups) and -NMR (e.g., aromatic carbons at 127–136 ppm) for structural confirmation (). IR spectra (e.g., 1658 cm for C=S stretching) further validate functional groups.

- Advanced Crystallography: For problematic crystals, employ SHELXL for refinement of high-resolution or twinned data. Tools like Mercury CSD 2.0 enable visualization of intermolecular interactions and void analysis, critical for resolving packing ambiguities .

Basic: What biological assays are commonly used to evaluate its activity?

Q. Advanced: How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:

- Basic Assays: Screen for antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (e.g., hyaluronidase inhibition in ). Anticancer potential is assessed via MTT assays against tumor cell lines.

- Advanced SAR: Introduce substituents (e.g., halogen, methoxy) at the phenyl or thione positions and correlate with bioactivity. Molecular docking (e.g., AutoDock Vina) identifies key binding motifs, as seen in ’s docking poses with active sites .

Basic: How are hydrogen-bonding patterns analyzed in its crystal structure?

Q. Advanced: What graph-set analysis approaches interpret complex hydrogen-bonding networks?

Methodological Answer:

- Basic Analysis: Use ORTEP-3 for visualizing H-bond motifs (e.g., N–H···S interactions). Mercury CSD can generate contact maps for donor-acceptor distances .

- Advanced Graph-Sets: Apply Etter’s rules () to classify motifs (e.g., rings). Hirshfeld surface analysis () quantifies interaction contributions (e.g., % S···H contacts) .

Basic: What computational tools predict its reactivity or stability?

Q. Advanced: How do molecular dynamics (MD) simulations model its interaction with biological targets?

Methodological Answer:

- Basic Modeling: Perform DFT calculations (e.g., Gaussian09) to optimize geometry and compute electrostatic potentials. Docking studies (e.g., Glide) predict binding modes with enzymes .

- Advanced MD Simulations: Use AMBER or GROMACS to simulate ligand-protein dynamics over 100+ ns. Analyze RMSD and binding free energies (MM-PBSA) to validate stability, as referenced in ’s 3D dynamics .

Basic: How are synthetic byproducts or degradation products identified?

Q. Advanced: What strategies resolve contradictions in spectral or crystallographic data?

Methodological Answer:

- Basic Identification: LC-MS and HRMS detect byproducts (e.g., m/z 150 in ). Compare experimental vs. calculated elemental analysis (e.g., C, H, N %) for purity validation .

- Advanced Resolution: For conflicting NMR signals, use 2D techniques (COSY, HSQC). For ambiguous crystal data, employ twin refinement in SHELXL or alternative space group testing .

Basic: What are its known metal-binding properties?

Q. Advanced: How does its reactivity with transition metals inform catalytic or medicinal applications?

Methodological Answer:

- Basic Reactivity: The thione sulfur acts as a soft ligand, forming complexes with Zn, as shown in ’s studies on methimazole-zinc adducts .

- Advanced Applications: Explore catalytic roles in metal-mediated reactions (e.g., C–H activation) or as metalloenzyme mimics. Spectroelectrochemical methods (e.g., EPR) probe redox behavior in metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.